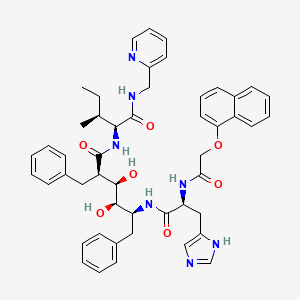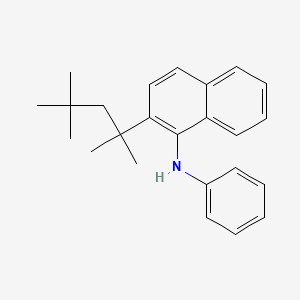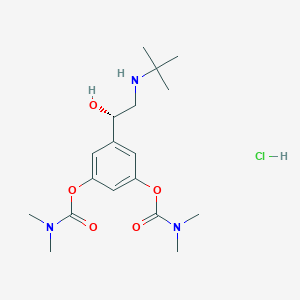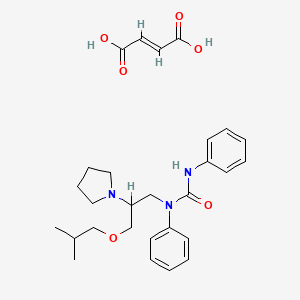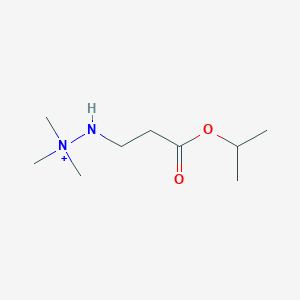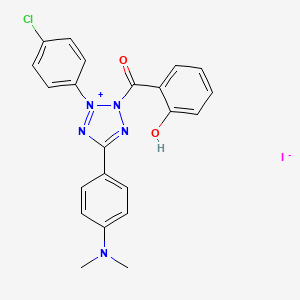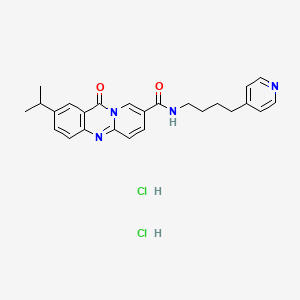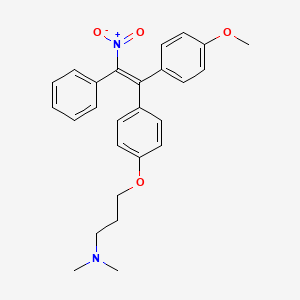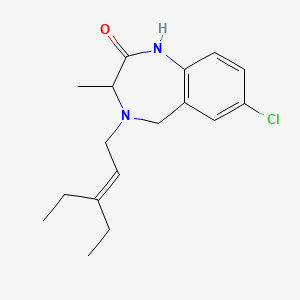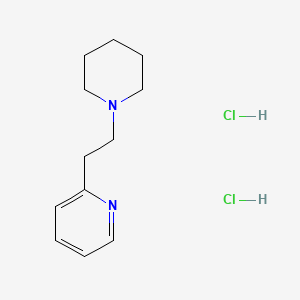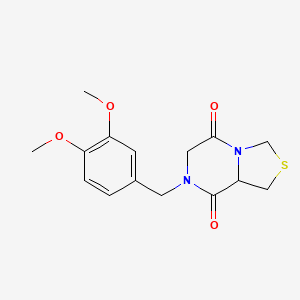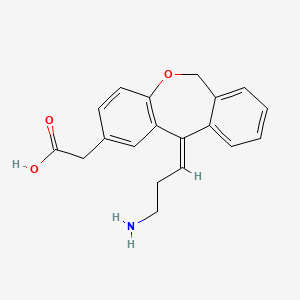
(+-)-4'-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and m-methoxyphenylacetic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and m-methoxyphenylacetic acid in the presence of a suitable catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired biphenylhydracrylic acid structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylacetic acid
- 4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylpropionic acid
- 4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylbutyric acid
Uniqueness
(±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both fluoro and methoxy groups enhances its potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
95711-59-4 |
|---|---|
Molekularformel |
C22H19FO4 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
3-[4-(4-fluorophenyl)phenyl]-3-hydroxy-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H19FO4/c1-27-20-4-2-3-18(13-20)22(26,14-21(24)25)17-9-5-15(6-10-17)16-7-11-19(23)12-8-16/h2-13,26H,14H2,1H3,(H,24,25) |
InChI-Schlüssel |
GWQDPANFKIHOSP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


